molecular formula C18H21IO4 B4890014 1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4890014
M. Wt: 428.3 g/mol
InChI Key: HAZAVYFLYXIJCM-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex ether structure and the presence of an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 2-methoxy-4-methylphenol.

    Ether Formation: The phenolic hydroxyl groups are reacted with ethylene oxide under basic conditions to form the corresponding ethoxy derivatives.

    Coupling Reaction: The iodophenoxy and methoxy-methylphenoxy intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under high pressure.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The iodine atom allows for radiolabeling, making it useful in imaging studies. The compound can bind to certain receptors or enzymes, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the methoxy and methyl groups.

    1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene: Contains a propenyl group instead of a methyl group.

Uniqueness

1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom allows for radiolabeling, making it particularly valuable in imaging and diagnostic applications.

Properties

IUPAC Name

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO4/c1-14-3-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZAVYFLYXIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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